2-Bromo-3-hydroxypropanoic acid
Overview
Description
2-Bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a brominated derivative of hydroxypropanoic acid and is known for its reactivity and versatility in various chemical reactions. This compound is used in a range of scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxypropanoic acid can be synthesized through the bromination of 3-hydroxypropanoic acid. One common method involves the reaction of L-serine with potassium bromide and hydrobromic acid. The reaction mixture is cooled to -13°C, and sodium nitrite is added slowly. The resulting solution is then extracted with ether, and the organic extracts are concentrated and dried .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Elimination: Strong bases like potassium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Major Products Formed
Substitution: Products include various substituted hydroxypropanoic acids.
Elimination: Alkenes are formed as major products.
Oxidation: Oxidized derivatives of hydroxypropanoic acid are produced.
Scientific Research Applications
2-Bromo-3-hydroxypropanoic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxypropanoic acid involves its reactivity with nucleophiles and bases. The bromine atom can be displaced in substitution reactions, and the compound can undergo elimination to form alkenes. These reactions are facilitated by the presence of specific molecular targets and pathways, including the interaction with hydroxide ions and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopropanoic acid
- 3-Bromo-2-hydroxypropanoic acid
- 2-Bromo-2-nitropropane-1,3-diol (Bronopol)
Uniqueness
2-Bromo-3-hydroxypropanoic acid is unique due to its specific reactivity and the presence of both bromine and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-bromo-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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